Ethyl-2,5-Dihydroxybenzoat

Übersicht

Beschreibung

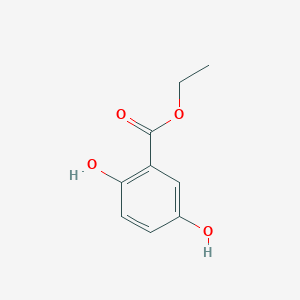

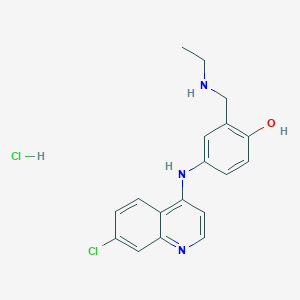

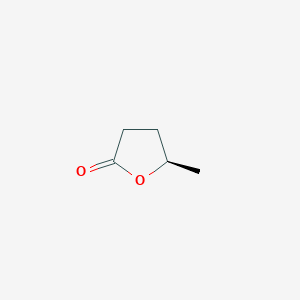

Ethyl 2,5-dihydroxybenzoate, also known as ethyl gentisate, is an aromatic ester .

Synthesis Analysis

Ethyl 2,5-dihydroxybenzoate can be synthesized from 2,5-dihydroxybenzoic acid by an esterification process with absolute ethanol .Molecular Structure Analysis

The crystal structure of the molecule was found to be planar .Chemical Reactions Analysis

Ethyl 2,5-dihydroxybenzoate may be used for developing fourth generation acid dendrons .Physical and Chemical Properties Analysis

Ethyl 2,5-dihydroxybenzoate is a solid at 20 degrees Celsius . Its molecular formula is C9H10O4 and it has a molecular weight of 182.17 . The melting point ranges from 75.0 to 79.0 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthese von Säure-Dendronen

Ethyl-2,5-Dihydroxybenzoat, auch bekannt als Ethylgentisat, wird bei der Synthese von Säure-Dendronen der vierten Generation verwendet. Der Veresterungsprozess mit absolutem Ethanol wandelt 2,5-Dihydroxybenzoesäure in diesen aromatischen Ester um .

Osteoblasten-Differenzierung und Knochenbildung

Diese Verbindung fördert die Osteoblasten-Differenzierung, die für die Knochenbildung unerlässlich ist. Sie erhöht die alkalische Phosphatase-Aktivität, den Osteocalcin-Ausdruck und die Kalziumablagerung in menschlichen mesenchymalen Stammzellen .

Hemmung der Osteoklastogenese

this compound spielt auch eine Rolle bei der Hemmung der RANKL-aktivierten Osteoklastogenese in RAW 264.7-Zellen, was für die Verhinderung eines übermäßigen Knochenabbaus wichtig ist .

Arzneimittel-Abgabesysteme

Die Verbindung wurde bei der Entwicklung von Arzneimittel-Abgabesystemen eingesetzt. So wurden beispielsweise Titan-Implantate entwickelt, die this compound enthalten und mit einer Poly(Milchsäure-co-Glycolsäure)-Beschichtung (PLGA) versehen sind, um eine lokale Abgabe zur Förderung der Knochenheilung zu ermöglichen .

Wirkmechanismus

Target of Action

Ethyl 2,5-dihydroxybenzoate, also known as ethyl gentisate, is a dual modulator of bone cell differentiation . It primarily targets osteoblasts and osteoclasts, which are key cells involved in bone formation and resorption, respectively .

Mode of Action

Ethyl 2,5-dihydroxybenzoate interacts with its targets by promoting osteoblast differentiation and inhibiting osteoclast differentiation . This dual action results in enhanced bone formation and reduced bone resorption, contributing to overall bone health .

Biochemical Pathways

The compound affects the biochemical pathways involved in bone cell differentiation. It enhances alkaline phosphatase activity, osteocalcin expression, and calcium deposition in human mesenchymal stem cells, which are crucial steps in osteoblast differentiation . On the other hand, it inhibits RANKL-activated osteoclastogenesis in RAW 264.7 cells, thereby reducing bone resorption .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of Ethyl 2,5-dihydroxybenzoate’s action include enhanced osteoblast differentiation and inhibited osteoclast differentiation . This leads to increased bone formation and decreased bone resorption, which can contribute to the maintenance of healthy bone density and structure .

Safety and Hazards

Zukünftige Richtungen

Ethyl 2,5-dihydroxybenzoate has been used in a study for the promotion of bone regeneration in an osteoporotic animal model . This suggests potential future directions in the field of bone tissue scaffolds.

Relevant Papers A paper titled “Locally delivered ethyl-2,5-dihydroxybenzoate using 3D printed bone implant for promotion of bone regeneration in a osteoporotic animal model” discusses the use of Ethyl 2,5-dihydroxybenzoate for promoting bone regeneration .

Biochemische Analyse

Biochemical Properties

Ethyl 2,5-dihydroxybenzoate is known to interact with various enzymes and proteins, playing a crucial role in biochemical reactions. It promotes osteoblast differentiation, enhancing alkaline phosphatase activity, osteocalcin expression, and calcium deposition in human mesenchymal stem cells . It also inhibits RANKL-activated osteoclastogenesis in RAW 264.7 cells .

Cellular Effects

Ethyl 2,5-dihydroxybenzoate has profound effects on various types of cells and cellular processes. It influences cell function by promoting bone formation and inhibiting bone resorption . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is evident in its ability to modulate bone cell differentiation .

Molecular Mechanism

The molecular mechanism of Ethyl 2,5-dihydroxybenzoate involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level, leading to changes in gene expression that promote osteoblast differentiation and inhibit osteoclastogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2,5-dihydroxybenzoate change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . The release of Ethyl 2,5-dihydroxybenzoate results in decreased bone resorption and increased bone formation around the implant .

Dosage Effects in Animal Models

The effects of Ethyl 2,5-dihydroxybenzoate vary with different dosages in animal models. In an osteoporotic model, it was confirmed that bone healing was increased and implant fixation was enhanced . The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.

Metabolic Pathways

Given its role in promoting osteoblast differentiation and inhibiting osteoclastogenesis, it is likely involved in pathways related to bone metabolism .

Transport and Distribution

Given its effects on bone cells, it is likely that it interacts with transporters or binding proteins related to bone metabolism .

Eigenschaften

IUPAC Name |

ethyl 2,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUPAENRSCPHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192600 | |

| Record name | Ethyl 2,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3943-91-7 | |

| Record name | Ethyl 2,5-dihydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3943-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,5-dihydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,5-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Ethyl 2,5-dihydroxybenzoate in promoting bone regeneration?

A1: While the exact mechanism of action is still under investigation, research suggests that Ethyl 2,5-dihydroxybenzoate might promote bone formation and inhibit bone resorption. [] Further studies are needed to elucidate the specific pathways and molecular targets involved in its action.

Q2: How has Ethyl 2,5-dihydroxybenzoate been delivered in preclinical studies for bone regeneration?

A2: Research has explored incorporating Ethyl 2,5-dihydroxybenzoate into titanium implants using a poly(lactic-co-glycolic acid) (PLGA) coating for localized delivery. [] This approach aims to achieve sustained release of the compound directly at the site of bone defect, potentially enhancing its therapeutic efficacy.

Q3: What are the potential benefits of using a local delivery system for Ethyl 2,5-dihydroxybenzoate in bone regeneration?

A3: Utilizing a local delivery system like the PLGA-coated titanium implants [] offers several potential advantages:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)

![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)